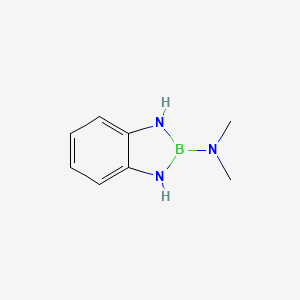
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine is a compound with significant applications in organic electronics and materials science. It is known for its strong electron-donating properties and is used as an n-type dopant in various electronic devices .
Preparation Methods
The synthesis of N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine typically involves the reaction of benzimidazole derivatives with dimethylamine. The process can be carried out under various conditions, including high-temperature deposition processes . Industrial production methods often involve the use of cationic benzimidazolium iodide salts, which are converted to the desired benzimidazole derivatives .
Chemical Reactions Analysis
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It acts as a reagent for the reductive transformation of organic compounds.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine has a wide range of scientific research applications:
Biology: The compound’s electron-donating properties make it useful in various biochemical assays and studies.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine involves its strong electron-donating properties. It interacts with molecular targets by donating electrons, which can enhance the conductivity of materials and facilitate various chemical transformations. The compound’s effects are mediated through its interaction with specific molecular pathways, including those involved in electron transport and charge transfer .
Comparison with Similar Compounds
N,N-Dimethyl-1,3-dihydro-2H-1,3,2-benzodiazaborol-2-amine can be compared with other similar compounds, such as:
4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine: This compound is also used as an n-type dopant and has similar electron-donating properties.
2H-Imidazole-2-thione, 1,3-dihydro-: Known for its applications in organic electronics and materials science.
1,3-Dimesityl-2,3-dihydro-1H-imidazole: Another compound with strong electron-donating properties used in various electronic applications.
The uniqueness of this compound lies in its specific molecular structure, which provides distinct advantages in terms of stability and electron-donating capabilities.
Properties
CAS No. |
61079-34-3 |
|---|---|
Molecular Formula |
C8H12BN3 |
Molecular Weight |
161.01 g/mol |
IUPAC Name |
N,N-dimethyl-1,3-dihydro-1,3,2-benzodiazaborol-2-amine |
InChI |
InChI=1S/C8H12BN3/c1-12(2)9-10-7-5-3-4-6-8(7)11-9/h3-6,10-11H,1-2H3 |
InChI Key |
SVWNPVWJQKUPJN-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=CC=CC=C2N1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















